Bienvenue dans la boutique en ligne BenchChem!

Ac-glu-glu-met-gln-arg-arg-ala-asp-nh2

Anti-wrinkle efficacy SNARE inhibition Cosmeceutical peptide comparison

Rationally engineered C-terminal Ala-Asp-NH₂ extension enhances SNAP-25 N-terminal mimicry, conferring ~30% greater SNARE-inhibitory activity vs Argireline. Head-to-head 28-day clinicals: 34.98% wrinkle depth reduction vs 27.05% for Argireline under identical conditions. This potency differential enables lower use concentrations (0.05–0.5%) without compromising efficacy claims—optimizing bill-of-materials costs. N-terminal acetylation + C-terminal amidation ensure room-temperature stability (1–2 years at pH 5.0–6.0), ideal for global distribution. Validated LC-MS/MS (LOQ 0.0125 ng/mL, %RSD 0.02–0.12) supports QC batch release.

Molecular Formula C42H72N16O15S
Molecular Weight 1073.2 g/mol
CAS No. 868844-74-0
Cat. No. B612807
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAc-glu-glu-met-gln-arg-arg-ala-asp-nh2
CAS868844-74-0
SynonymsSnap 8;  Acetyl GlutaMyl Octapeptide-3;  Acetyl Octapeptide-1;  Acetyl Octapeptide-3
Molecular FormulaC42H72N16O15S
Molecular Weight1073.2 g/mol
Structural Identifiers
SMILESCC(C(=O)NC(CC(=O)O)C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCSC)NC(=O)C(CCC(=O)O)NC(=C)C(CCC(=O)O)NC(=O)C
InChIInChI=1S/C42H72N16O15S/c1-20(23(53-22(3)59)10-13-31(61)62)51-26(11-14-32(63)64)38(71)57-28(15-18-74-4)40(73)56-27(9-12-30(43)60)39(72)55-25(8-6-17-50-42(47)48)37(70)54-24(7-5-16-49-41(45)46)36(69)52-21(2)35(68)58-29(34(44)67)19-33(65)66/h21,23-29,51H,1,5-19H2,2-4H3,(H2,43,60)(H2,44,67)(H,52,69)(H,53,59)(H,54,70)(H,55,72)(H,56,73)(H,57,71)(H,58,68)(H,61,62)(H,63,64)(H,65,66)(H4,45,46,49)(H4,47,48,50)/t21-,23-,24-,25-,26-,27-,28-,29-/m0/s1
InChIKeyQGGBBQJHVCVVKM-XOBYPWAZSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
StorageCommon storage 2-8℃, long time storage -20℃.

Ac-Glu-Glu-Met-Gln-Arg-Arg-Ala-Asp-NH2 (SNAP-8, CAS 868844-74-0): Essential Procurement Identity for Anti-Wrinkle Peptide Sourcing


Ac-Glu-Glu-Met-Gln-Arg-Arg-Ala-Asp-NH2 (CAS 868844-74-0), commercially designated SNAP-8 or Acetyl Octapeptide-3, is an acetylated and amidated synthetic octapeptide comprising eight amino acid residues (Glu-Glu-Met-Gln-Arg-Arg-Ala-Asp) [1]. With a molecular formula of C₄₁H₇₀N₁₆O₁₆S and a molecular weight of 1075.16 g/mol, the compound was engineered as a direct structural extension of Argireline (Acetyl Hexapeptide-3, Ac-EEMQRR-NH₂), incorporating two additional C-terminal residues—alanine and aspartic acid—followed by amidation [2]. The compound functions as a competitive inhibitor of SNARE complex assembly by mimicking the N-terminal domain of SNAP-25 (synaptosome-associated protein of 25 kDa), thereby attenuating neurotransmitter release at neuromuscular junctions [3].

Why Ac-Glu-Glu-Met-Gln-Arg-Arg-Ala-Asp-NH2 Cannot Be Interchanged with Generic Acetyl Hexapeptide-3 or Other SNARE-Inhibiting Peptides


Substituting Ac-Glu-Glu-Met-Gln-Arg-Arg-Ala-Asp-NH2 (SNAP-8) with its precursor hexapeptide (Argireline) or other SNARE-targeting peptides is not functionally neutral due to structure-activity relationships that directly impact binding kinetics, inhibitory potency, and clinical wrinkle-reduction outcomes. The C-terminal Ala-Asp-NH₂ extension in SNAP-8 was rationally designed to enhance mimicry of the SNAP-25 N-terminal domain, thereby increasing binding site occupancy within the SNARE complex [1]. This molecular differentiation translates into quantifiable differences in efficacy: in direct comparative clinical assessments, SNAP-8 achieved approximately 30% greater activity than its parent hexapeptide in in vitro and in vivo efficacy testing [2], while head-to-head 28-day topical studies demonstrated wrinkle depth reduction of 34.98% for SNAP-8 versus 27.05% for Argireline under identical formulation conditions . Generic substitution therefore risks compromised product performance that is both measurable and material for procurement decisions.

Ac-Glu-Glu-Met-Gln-Arg-Arg-Ala-Asp-NH2 (SNAP-8): Head-to-Head Quantitative Differentiation Evidence for Scientific Selection


Clinical Wrinkle Depth Reduction: SNAP-8 vs Argireline in 28-Day Head-to-Head Human Trial

In a manufacturer-conducted comparative clinical study evaluating 17 female subjects over 28 days of twice-daily application, a 10% SNAP-8 solution (equivalent to 0.005% pure peptide) reduced wrinkle depth by 34.98%, compared to a 27.05% reduction achieved by a 10% Argireline (Acetyl Hexapeptide-3) solution under identical conditions . The absolute difference of 7.93 percentage points represents a relative improvement of approximately 29% in favor of SNAP-8.

Anti-wrinkle efficacy SNARE inhibition Cosmeceutical peptide comparison Topical neuropeptide

Comparative Potency: SNAP-8 Demonstrates 30% Greater Activity than Parent Hexapeptide in In Vitro and In Vivo Efficacy Testing

In vitro and in vivo efficacy testing conducted on Acetyl Octapeptide-3 (SNAP-8) demonstrates approximately 30% greater activity compared to its parent peptide, Acetyl Hexapeptide-3 (Argireline) [1][2]. This enhanced potency is attributed to the C-terminal extension of two amino acid residues (alanine and aspartic acid) followed by amidation, which improves structural mimicry of the SNAP-25 N-terminal domain and consequently increases SNARE complex inhibition efficiency.

Peptide structure-activity relationship SNARE complex inhibition Cosmetic peptide potency Acetyl octapeptide-3

Molecular Binding Affinity: SNAP-8 Binds Syntaxin with High Affinity (Kd ≈ 0.8 μM)

Biophysical characterization studies reveal that SNAP-8 binds syntaxin with high affinity, exhibiting a dissociation constant (Kd) of approximately 0.8 μM . This binding occupies the site normally reserved for the N-terminal domain of native SNAP-25, thereby competitively inhibiting functional SNARE complex assembly.

SNARE complex binding kinetics Peptide-protein interaction SNAP-25 mimicry Competitive inhibition

Neurotransmitter Release Inhibition: 1.5 mM SNAP-8 Suppresses 43% of Glutamate Release In Vitro

In vitro functional assays demonstrate that 1.5 mM SNAP-8 inhibits 43% of glutamate release in neuronal model systems [1]. This functional readout directly quantifies the compound's capacity to attenuate SNARE-mediated vesicle fusion and neurotransmitter exocytosis at the presynaptic terminal.

Neurotransmitter inhibition Glutamate release assay Exocytosis modulation SNARE complex functional assay

Extended-Term Stability Advantage: Acetyl Octapeptide-3 Exhibits Enhanced Stability Relative to Acetyl Hexapeptide-3

Acetyl octapeptide-3 (SNAP-8) is reported to be more stable than its precursor acetyl hexapeptide-3 (Argireline) in peer-reviewed analytical literature [1]. The N-terminal acetylation and C-terminal amidation modifications, combined with the extended eight-residue sequence, confer enhanced resistance to degradation under standard cosmetic formulation conditions.

Peptide stability Formulation compatibility Shelf-life optimization Acetyl octapeptide-3

Ac-Glu-Glu-Met-Gln-Arg-Arg-Ala-Asp-NH2 (SNAP-8): Evidence-Derived Application Scenarios for Scientific and Industrial Procurement


Premium Anti-Wrinkle Cosmetic Formulation Requiring Clinically Validated Superiority over Argireline

Formulators developing high-tier anti-aging products with demonstrable performance differentiation can leverage SNAP-8's head-to-head clinical advantage. The 34.98% wrinkle depth reduction versus 27.05% for Argireline provides a quantifiable, marketable claim of superior efficacy . This scenario is optimal for serums, creams, and targeted eye-area treatments where competitive differentiation against legacy hexapeptide-based products is a strategic priority. Recommended use concentration ranges from 0.05% to 0.5% in finished formulations, with incorporation at the final manufacturing stage at temperatures below 45°C [4].

Cost-Optimized Formulation Development Leveraging 30% Potency Advantage for Reduced Active Ingredient Loading

For procurement and R&D teams where cost-per-unit-bioactivity drives sourcing decisions, SNAP-8's approximately 30% greater activity compared to Acetyl Hexapeptide-3 enables formulation at lower concentrations while maintaining equivalent or superior efficacy . This potency differential directly impacts bill-of-materials economics, allowing formulators to reduce active ingredient concentration without compromising anti-wrinkle performance claims. The scenario is particularly relevant for mass-market product lines seeking to balance premium efficacy claims with aggressive cost targets.

Stability-Sensitive Formulation Projects Requiring Extended Shelf-Life and Robust Manufacturing Compatibility

Product development programs where formulation stability and extended shelf-life are critical success factors should prioritize SNAP-8 over less stable alternatives. Peer-reviewed literature explicitly identifies Acetyl Octapeptide-3 as more stable than Acetyl Hexapeptide-3, a property conferred by its N-terminal acetylation, C-terminal amidation, and extended sequence length . This stability advantage supports compatibility with a wide range of cosmetic excipients at pH 5.0–6.0 and enables room-temperature storage in finished formulations for 1–2 years [4]. The scenario is ideal for global distribution products requiring consistent performance across varied climatic conditions and extended supply chain timelines.

Quality Control and Analytical Method Development Using LC-MS/MS Quantification

Procurement and quality assurance teams requiring robust analytical methods for identity confirmation and purity assessment can reference the validated LC-MS/MS method developed specifically for SNAP-8 quantification. The method demonstrates excellent linearity (r ≥ 0.9971), a limit of quantification of 0.0125 ng/mL, and high repeatability (%RSD = 0.02–0.12), and has been successfully applied to biodegradable microneedle patch formulations . This analytical framework supports incoming raw material verification, batch-to-batch consistency monitoring, and finished product release testing.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ac-glu-glu-met-gln-arg-arg-ala-asp-nh2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.